Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate is a chemical compound classified as a piperazine derivative. It features a tert-butyl group, a piperazine ring, and a bromophenoxyethyl moiety. This compound is notable for its potential applications in medicinal chemistry and drug development due to its unique structural characteristics.
The compound is cataloged under the CAS number 1227954-64-4, and its molecular formula is C17H25BrN2O3. It is documented in various chemical databases such as PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. The presence of the bromophenoxyethyl group suggests potential interactions with biological targets, making it a compound of interest in pharmaceutical research.
The synthesis of tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction between tert-butyl piperazine-1-carboxylate and 2-bromophenoxyethyl bromide. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF), often in the presence of a base like potassium carbonate.
The molecular structure of tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate can be represented by its IUPAC name and its structural formula:
The compound features several key structural components:
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions typical of piperazine derivatives:
These reactions can be controlled through careful selection of reagents and conditions, allowing for the synthesis of various derivatives that may exhibit different biological activities.
The mechanism of action for tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate is not fully elucidated but can be inferred based on its structural features:
Data from similar compounds suggest that modifications in structure can significantly impact pharmacological profiles.
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the identity and purity of the compound.
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate has several scientific uses:
The systematic chemical name tert-butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate follows IUPAC conventions, precisely defining its molecular architecture. The core structure features a piperazine ring N-protected at the 1-position by a tert-butoxycarbonyl (Boc) group, a widely employed protecting group that enhances solubility and provides orthogonal deprotection characteristics. At the 4-position, the piperazine ring is functionalized with a 2-(2-bromophenoxy)ethyl side chain—an ethyl spacer bridging the nitrogen atom to a meta-substituted brominated aryl ether system. This arrangement creates three distinct molecular domains: the polar, basic piperazine core; the acid-labile Boc carbamate; and the lipophilic, electrophilic 2-bromophenoxy moiety [2].
This compound belongs to the broader class of aryloxyethyl piperazines, characterized by an ethylene linker between the piperazine nitrogen and an aromatic ether oxygen. The ortho-bromo substitution on the phenyl ring differentiates it from common para-substituted analogs and significantly influences its steric profile, electronic distribution, and reactivity in metal-catalyzed cross-coupling reactions. The Boc group classifies it as a protected piperazine, designed for selective manipulation of the secondary amine during multi-step syntheses [2].
Table 1: Structural Comparison of Key Bromophenoxyethylpiperazine Isomers
Compound Name | Substitution Pattern | CAS Number | Molecular Formula |
---|---|---|---|
tert-Butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate | ortho-Bromo | 1227954-89-3 | C₁₇H₂₅BrN₂O₃ |
tert-Butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate | para-Bromo | 486422-47-3 | C₁₇H₂₅BrN₂O₃ |
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate (Precursor) | N/A | 655225-01-7 | C₁₁H₂₁BrN₂O₂ |
The strategic incorporation of brominated aromatic systems into piperazine scaffolds emerged prominently in the early 2000s, driven by the synergy between halogen atom versatility in synthetic chemistry and piperazine's established role as a privileged structure in CNS and oncological therapeutics. The specific development of 2-bromophenoxyethyl derivatives like tert-butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate evolved from earlier, simpler bromoalkylpiperazines (e.g., tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, CAS 655225-01-7). These precursors offered reactive alkyl bromides but lacked the aromatic pharmacophore critical for π-stacking interactions with biological targets [3] [6].
The introduction of the phenoxyethyl linker marked a significant advancement, combining the conformational flexibility of the ethylene spacer with the electronic and steric properties of the brominated aryl ring. The ortho-bromo configuration specifically addressed limitations observed with para-bromo analogs (e.g., CAS 486422-47-3), particularly concerning rotational freedom, metabolic susceptibility of the alkoxy linkage, and vectorial presentation in receptor binding pockets. Historical SAR studies revealed that ortho-substituted derivatives often conferred improved selectivity in modulating neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂ subtypes) compared to their para-counterparts, driving focused development of the 2-bromophenoxy series [4] [5].
A pivotal technological driver was the rise of transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig reactions), which leveraged the C-Br bond as a versatile synthetic handle. The Boc-protected piperazine core in compounds like 1227954-89-3 proved exceptionally compatible with palladium and copper catalysts, enabling efficient late-stage diversification. This transformed the scaffold from a static intermediate into a dynamic platform for generating diverse libraries targeting kinases (e.g., B-RAF, JAK inhibitors), GPCRs (e.g., antipsychotics, antidepressants), and epigenetic regulators. The commercial availability of this intermediate from specialized suppliers (e.g., Apolloscientific OR110585, SynQuest 4H56-9-5U, Matrix Scientific 088673) since the early 2020s further accelerated its adoption in drug discovery pipelines [2].
Table 2: Sourcing and Research Application of tert-Butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate
Supplier | Catalog Number | Purity Specification | Pack Size | Pricing (USD, Approx.) | Primary Research Application |
---|---|---|---|---|---|
Apolloscientific | OR110585 | Not specified | 1g | $232 | Kinase inhibitor intermediate |
SynQuest Laboratories | 4H56-9-5U | Not specified | 1g | $256 | Neuropharmacological agent synthesis |
Matrix Scientific | 088673 | Not specified | 1g | $357 | Targeted covalent inhibitor scaffolds |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3